molecular formula C21H24N2O4 B4412179 ETHYL 2-(MORPHOLIN-4-YL)-5-(2-PHENYLACETAMIDO)BENZOATE

ETHYL 2-(MORPHOLIN-4-YL)-5-(2-PHENYLACETAMIDO)BENZOATE

Cat. No.: B4412179
M. Wt: 368.4 g/mol
InChI Key: GLCSPMWUVYKHCO-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-4-yl)-5-(2-phenylacetamido)benzoate: is a synthetic organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a phenylacetamido group, and an ethyl ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(morpholin-4-yl)-5-(2-phenylacetamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-aminobenzoic acid with phenylacetyl chloride to form 2-(2-phenylacetamido)benzoic acid.

    Esterification: The intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 2-(2-phenylacetamido)benzoate.

    Morpholine Substitution: Finally, the ester undergoes a substitution reaction with morpholine under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamido group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes.

    Drug Development: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Medicine:

    Pharmacology: Research is ongoing to investigate its pharmacokinetic and pharmacodynamic properties.

    Diagnostics: The compound can be used in the development of diagnostic agents for various diseases.

Industry:

    Material Science: It is utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-(morpholin-4-yl)-5-(2-phenylacetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The morpholine ring and phenylacetamido group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    Ethyl 2-(morpholin-4-yl)-5-(2-phenylacetamido)benzoate derivatives: These compounds have similar structures but with different substituents on the morpholine ring or phenylacetamido group.

    Benzamide derivatives: Compounds with a benzamide core structure but different functional groups.

Uniqueness: this compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-2-27-21(25)18-15-17(8-9-19(18)23-10-12-26-13-11-23)22-20(24)14-16-6-4-3-5-7-16/h3-9,15H,2,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCSPMWUVYKHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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